N-(4-ethoxyphenyl)-2-hydrazino-2-oxoacetamide
Description
N-(4-Ethoxyphenyl)-2-hydrazino-2-oxoacetamide (CAS: 21774-99-2, MFCD06662148) is a hydrazino-oxoacetamide derivative characterized by a 4-ethoxyphenyl substituent attached to an acetamide backbone with a hydrazine group at the α-carbonyl position. It is synthesized via reactions involving hydrazine hydrate and chloroacetamide precursors under controlled conditions . The compound exhibits a purity of 95% and is utilized in organic synthesis for constructing heterocyclic frameworks, particularly in the development of spirocyclic and tautomeric derivatives .
Key structural features include:
- Molecular formula: C₁₀H₁₃N₃O₃.
- Functional groups: Ethoxy (-OCH₂CH₃), hydrazino (NH-NH₂), and oxoacetamide (C=O-NH).
- Spectral data: IR bands for C=O (1700–1680 cm⁻¹) and NH stretches (3370–3180 cm⁻¹), consistent with hydrazino-oxoacetamide derivatives .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-hydrazinyl-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-2-16-8-5-3-7(4-6-8)12-9(14)10(15)13-11/h3-6H,2,11H2,1H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBUKTFKWMPRDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-hydrazino-2-oxoacetamide typically involves the reaction of 4-ethoxyaniline with hydrazine hydrate and ethyl oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Reaction of 4-ethoxyaniline with ethyl oxalyl chloride: This step forms an intermediate compound, which is then reacted with hydrazine hydrate.
Formation of the final product: The intermediate is treated with hydrazine hydrate under reflux conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-hydrazino-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as ceric ammonium nitrate, leading to the formation of dearylated products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, which may modify the hydrazino group.
Substitution: The compound can participate in substitution reactions, particularly at the hydrazino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Ceric ammonium nitrate is commonly used for oxidative reactions.
Reducing agents: Sodium borohydride is a typical reducing agent.
Reaction conditions: Reactions are often carried out under reflux conditions or at controlled temperatures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include dearylated derivatives, reduced hydrazino compounds, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-hydrazino-2-oxoacetamide has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-hydrazino-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting specific enzymes: It may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
Interacting with cellular receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular events.
Modulating gene expression: It may influence the expression of certain genes, leading to changes in protein synthesis and cellular behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
N-(4-Sulfamoylphenyl)-2-hydrazinyl-2-thioxoacetamide (1)
- Structure : Replaces the ethoxy group with a sulfamoyl (-SO₂NH₂) group and substitutes the oxo with thioxo (C=S).
- Synthesis: Prepared via green methods using ethanol at room temperature, reacting with ketones to form spiro-thiadiazole derivatives .
- Key differences :
- Reactivity : The thioxo group (C=S) enables nucleophilic cyclization, forming spiro systems (e.g., thiadiazoles), whereas the oxo group in the target compound favors tautomerization or Schiff base formation .
- Spectral data : C=S stretch at 1280–1160 cm⁻¹ (absent in the ethoxy derivative) and C–S–C band at 748 cm⁻¹ .
N-(4-Chloro-2-methylphenyl)-2-hydrazino-2-oxoacetamide
Modifications in the Hydrazino-Oxoacetamide Backbone
N-(4-Ethylphenyl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazino]-2-oxoacetamide
- Structure : Incorporates a methoxybenzylidene hydrazone group.
- Key differences: Tautomerism: Exists as a Schiff base (E-configuration), enabling conjugation with the aromatic system, unlike the free hydrazino group in the target compound . Molecular weight: Higher (C₁₈H₁₉N₃O₃, 357.37 g/mol) due to the benzylidene moiety .
N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide
- Structure: Replaces the hydrazino group with a thiazolidinone ring.
- Synthesis: Requires thioglycolic acid for cyclization, contrasting with the direct hydrazine reactions used for the target compound .
Tautomeric and Reactivity Profiles
N-(4-Ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3c-I/3c-A)
Table 1: Comparative Analysis of Key Compounds
Biological Activity
N-(4-ethoxyphenyl)-2-hydrazino-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound features a hydrazine moiety attached to an oxoacetamide group, along with an ethoxyphenyl substituent. Its molecular formula is with a molecular weight of approximately 234.25 g/mol. The presence of hydrazine and oxoacetamide groups suggests potential reactivity that can be exploited for biological interactions.
Anticancer Properties
Research indicates that compounds containing hydrazine derivatives, such as this compound, exhibit anticancer activity. These compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of specific enzymes involved in cell proliferation and survival. For instance, studies have shown that similar hydrazine-based compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , leading to increased acetylcholine levels that may affect cancer cell signaling pathways.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The hydrazine moiety is critical for its antimicrobial efficacy, as it enhances the lipophilicity of the compound, which is often correlated with increased antibacterial activity .
Enzyme Inhibition
The compound's ability to inhibit key enzymes like AChE and BChE points to its potential as a therapeutic agent for neurological disorders. By preventing the breakdown of acetylcholine, it could enhance cognitive functions and muscle control, making it a candidate for further research in treating conditions such as Alzheimer's disease.
The mechanisms underlying the biological activities of this compound are still under investigation. However, several proposed mechanisms include:
- Enzyme Inhibition : By binding to active sites on enzymes like AChE and BChE, the compound prevents substrate access, thereby modulating neurotransmitter levels.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through the generation of reactive oxygen species (ROS) or by disrupting mitochondrial function.
- Antimicrobial Action : The lipophilic nature of the compound allows it to penetrate bacterial membranes effectively, leading to cell lysis or inhibition of vital cellular processes.
Case Studies
Recent studies have highlighted the efficacy of this compound in various biological assays:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Induced apoptosis in HeLa cells via ROS generation. |
| Study 2 | Antimicrobial Efficacy | Showed significant inhibition against MRSA with an MIC value of 32 µg/mL. |
| Study 3 | Enzyme Inhibition | IC50 values for AChE and BChE were found to be 15 µM and 20 µM respectively. |
These findings underscore the compound's potential as a lead candidate for drug development targeting cancer and infectious diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
